6-Prop-2-ynyl-6-azaspiro[3.4]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Prop-2-ynyl-6-azaspiro[3.4]octane is a complex organic compound. It is involved in the preparation of azaspirocycle or azetidine substituted 4-anilinoquinazoline derivatives, which exhibits epidermal growth factor receptor (EGFR) inhibitory activities .
Synthesis Analysis
The synthesis of 2-azaspiro[3.4]octane has been explained in a study . Three successful routes for the synthesis were developed. One of the approaches involved annulation of the cyclopentane ring and the remaining two approaches involved annulation of the four-membered ring . Another study reported the synthesis of an important sugar alkynyl ether in two subsequent steps starting from commercially available D-galactose .Molecular Structure Analysis
The molecular structure of 6-azaspiro[3.4]octane hydrochloride, a related compound, has been reported . The InChI key for this compound is KQLSELNUPJKIPT-UHFFFAOYSA-N .Chemical Reactions Analysis
This compound is involved in the preparation of azaspirocycle or azetidine substituted 4-anilinoquinazoline derivatives . These derivatives exhibit epidermal growth factor receptor (EGFR) inhibitory activities .Physical And Chemical Properties Analysis
The physical and chemical properties of a related compound, 1-Oxa-6-azaspiro[3.4]octane, have been reported . It is a solid at room temperature, has a molecular weight of 113.16, and is stored in a refrigerator .Wissenschaftliche Forschungsanwendungen
Synthesis and Drug Discovery
6-Prop-2-ynyl-6-azaspiro[3.4]octane and its derivatives are being synthesized as novel, multifunctional, and structurally diverse modules for drug discovery. They are developed through robust and step-economic routes, emphasizing enantioselective approaches (Li, Rogers-Evans, & Carreira, 2013).
Structural and Conformational Analysis
Structural and conformational analyses of 1‐oxa‐2‐azaspiro[2.5]octane derivatives have been conducted using NMR spectroscopy. This analysis focuses on determining relative configurations and preferred conformations, reflecting the steric and electronic effects of substituents (Montalvo-González & Ariza-Castolo, 2012).
Novel Synthesis Methods
Innovative synthesis methods for 2-azabicyclo[3.1.0]hexanes have been described, starting from 1-oxa-6-azaspiro[2.5]octane derivatives. These methods demonstrate the synthetic application of reactions for producing unique chemical structures (Adamovskyi et al., 2014).
Crystal and Molecular Structure Studies
The crystal and molecular structure of related compounds like 1-(p-iodobenzenesulfonyl)-1-azaspiro[2.5]octane has been studied through single-crystal x-ray diffraction. These studies offer insights into the structural characteristics of azaspiro compounds (Zacharis & Trefonas, 1970).
Electrophilic Amination
Research on the electrophilic amination of C-H-acidic compounds with 1-Oxa-2-azaspiro[2.5]octane has been conducted. This involves studying reactions with various compounds to classify different stabilization reactions of intermediates (Andreae, Schmitz, Wulf, & Schulz, 1992).
Efficient Synthesis Methods
Efficient and practical synthesis methods for key intermediates of pharmaceutical compounds, utilizing derivatives of azaspiro[3.4]octanes, have been established. These methods include optical resolution and enantioselective microbial reduction (Miyadera, Satoh, & Imura, 2000).
Molecular Structure and Mechanistic Study
Studies on the molecular structure and mechanisms of cycloaddition reactions involving azaspiro compounds have been performed. This includes investigations into the regioselectivity of these reactions using quantum chemical calculations (Aboelnaga, Hagar, & Soliman, 2016).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
A low-cost, protecting group-free route to 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, the starting material for the in-development tuberculosis treatment TBI-223, has been described . This new approach avoids the previous drawbacks associated with the synthesis of 2-oxa-6-azaspiro[3,3]heptane, the major cost driver used in previous routes to TBI-223 .
Eigenschaften
IUPAC Name |
6-prop-2-ynyl-6-azaspiro[3.4]octane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-2-7-11-8-6-10(9-11)4-3-5-10/h1H,3-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIFFOLSODUJDIF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCC2(C1)CCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1856473-49-8 |
Source
|
Record name | 6-(prop-2-yn-1-yl)-6-azaspiro[3.4]octane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.